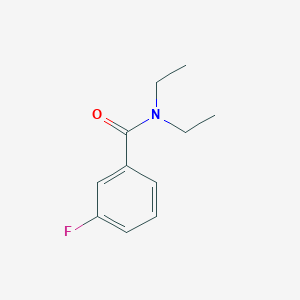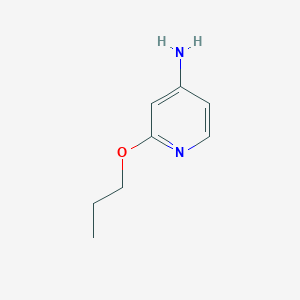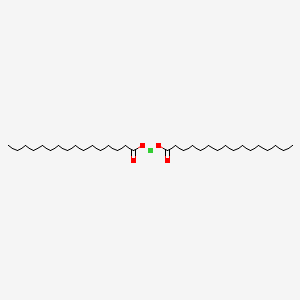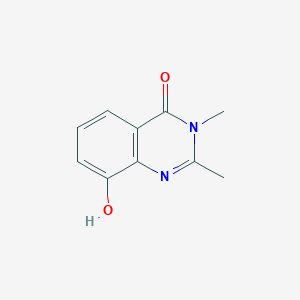
4-Bromo-2-(1-chloro-2-methylpropan-2-yl)-1-methoxybenzene
Overview
Description
4-Bromo-2-(1-chloro-2-methylpropan-2-yl)-1-methoxybenzene is an organic compound with the molecular formula C11H14BrClO. It is a derivative of anisole, where the aromatic ring is substituted with bromine and a tert-butyl group that contains chlorine. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(1-chloro-2-methylpropan-2-yl)-1-methoxybenzene typically involves the bromination of 2-(2-chloro-1,1-dimethylethyl)anisole. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction conditions usually involve a solvent like dichloromethane or chloroform and are conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent addition is common. The purification of the final product is typically achieved through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(1-chloro-2-methylpropan-2-yl)-1-methoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate and solvents such as toluene or ethanol.
Major Products
Substitution: Products with different substituents replacing the bromine atom.
Oxidation: Quinones or other oxidized derivatives.
Coupling: Biaryl compounds with extended aromatic systems.
Scientific Research Applications
4-Bromo-2-(1-chloro-2-methylpropan-2-yl)-1-methoxybenzene is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.
Biology: In the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Potential use in the development of pharmaceuticals and as an intermediate in drug synthesis.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(1-chloro-2-methylpropan-2-yl)-1-methoxybenzene involves its interaction with molecular targets such as enzymes or receptors. The bromine and chlorine substituents can influence the compound’s reactivity and binding affinity. The pathways involved may include electrophilic aromatic substitution or nucleophilic attack, depending on the specific reaction conditions and targets.
Comparison with Similar Compounds
Similar Compounds
4-Bromoanisole: Similar structure but lacks the chlorine and tert-butyl group.
2-Bromo-4-chloroanisole: Similar but with different substitution pattern.
4-Bromo-2-tert-butylanisole: Lacks the chlorine atom.
Uniqueness
4-Bromo-2-(1-chloro-2-methylpropan-2-yl)-1-methoxybenzene is unique due to the presence of both bromine and chlorine substituents along with the tert-butyl group. This combination of substituents provides distinct reactivity and properties, making it valuable in specific synthetic and research applications.
Properties
Molecular Formula |
C11H14BrClO |
|---|---|
Molecular Weight |
277.58 g/mol |
IUPAC Name |
4-bromo-2-(1-chloro-2-methylpropan-2-yl)-1-methoxybenzene |
InChI |
InChI=1S/C11H14BrClO/c1-11(2,7-13)9-6-8(12)4-5-10(9)14-3/h4-6H,7H2,1-3H3 |
InChI Key |
KFOOXLHRNQVOAX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCl)C1=C(C=CC(=C1)Br)OC |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Benzaldehyde, 3-(1-methylethoxy)-5-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B8783169.png)






![2,4-Dimethyl-chromeno[3,4-c]pyridin-5-one](/img/structure/B8783208.png)
METHANONE](/img/structure/B8783228.png)
![N-[1-(4-aminophenyl)-1,3-dihydroxypropan-2-yl]acetamide](/img/structure/B8783233.png)
![1-(4-(Imidazo[1,2-A]pyridin-2-YL)phenyl)ethanone](/img/structure/B8783242.png)
![Benzene, 4-[(4-bromobutyl)thio]-1,2-dichloro-](/img/structure/B8783251.png)


